![molecular formula C11H8N2O2S B398856 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B398856.png)
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is a complex organic compound that features a thiazolidine ring fused with a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde typically involves the condensation of benzaldehyde derivatives with thiazolidine-2,4-dione derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The benzaldehyde moiety allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new treatments for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure may be utilized in developing new materials with specific properties, such as polymers or catalysts
作用机制
The mechanism of action for 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzaldehyde moiety may form covalent bonds with nucleophilic residues in proteins, altering their function .
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog that lacks the benzaldehyde moiety but shares the thiazolidine ring structure.
Benzaldehyde: A simpler aromatic aldehyde without the thiazolidine ring.
4-Methylbenzaldehyde: Similar to benzaldehyde but with a methyl group at the para position.
Uniqueness
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is unique due to the combination of the thiazolidine ring and the benzaldehyde moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that simpler analogs cannot .
属性
分子式 |
C11H8N2O2S |
|---|---|
分子量 |
232.26g/mol |
IUPAC 名称 |
4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C11H8N2O2S/c12-11-13-10(15)9(16-11)5-7-1-3-8(6-14)4-2-7/h1-6H,(H2,12,13,15)/b9-5+ |
InChI 键 |
WFARYPQPRBQJFA-WEVVVXLNSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C=O |
手性 SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N=C(S2)N)C=O |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


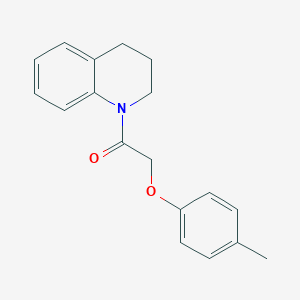
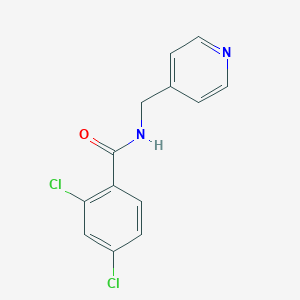
![(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B398777.png)
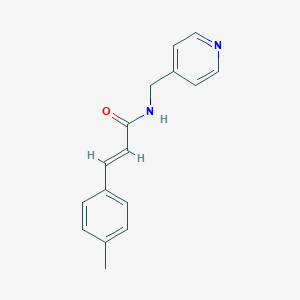
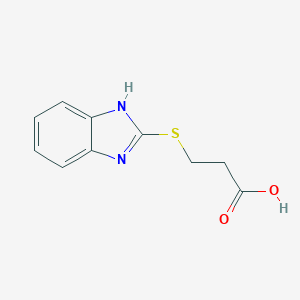
![(2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid](/img/structure/B398781.png)
![N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B398782.png)
![3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B398784.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B398788.png)
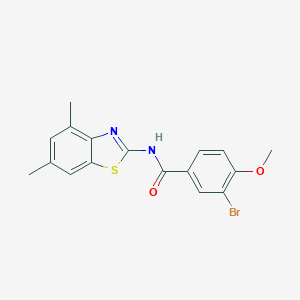
![3-bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398790.png)
![N-[3-(4-chlorophenyl)-2-propenylidene]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B398792.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]aspartic acid](/img/structure/B398794.png)
![2-[(1,2-Dihydro-5-acenaphthylenylimino)methyl]-6-methylphenol](/img/structure/B398796.png)
